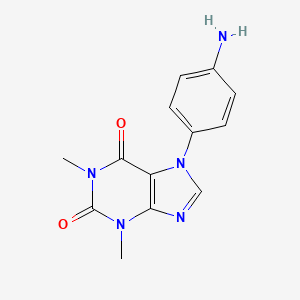
3,7-Dihydro-7-(4-aminophenyl)-1,3-dimethyl-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dihydro-7-(4-aminophenyl)-1,3-dimethyl-1H-purine-2,6-dione is a chemical compound that belongs to the purine family It is characterized by the presence of a purine ring system substituted with an aminophenyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-7-(4-aminophenyl)-1,3-dimethyl-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and 4-nitroaniline.
Nitration: The 4-nitroaniline undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Coupling Reaction: The reduced aminophenyl compound is then coupled with 1,3-dimethylxanthine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dihydro-7-(4-aminophenyl)-1,3-dimethyl-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted purine derivatives.
Aplicaciones Científicas De Investigación
3,7-Dihydro-7-(4-aminophenyl)-1,3-dimethyl-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,7-Dihydro-7-(4-aminophenyl)-1,3-dimethyl-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Uniqueness
3,7-Dihydro-7-(4-aminophenyl)-1,3-dimethyl-1H-purine-2,6-dione is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties compared to other purine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
963-48-4 |
|---|---|
Fórmula molecular |
C13H13N5O2 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
7-(4-aminophenyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H13N5O2/c1-16-11-10(12(19)17(2)13(16)20)18(7-15-11)9-5-3-8(14)4-6-9/h3-7H,14H2,1-2H3 |
Clave InChI |
UZGPMRNAUABIIA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


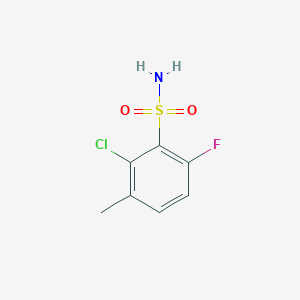
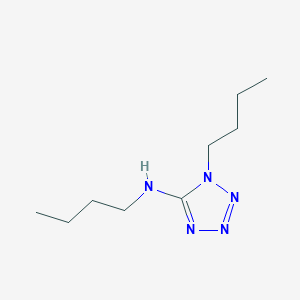
![2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13991544.png)
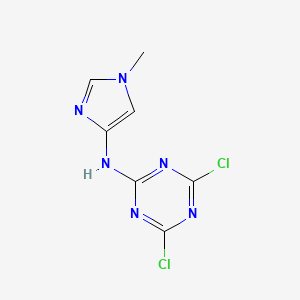
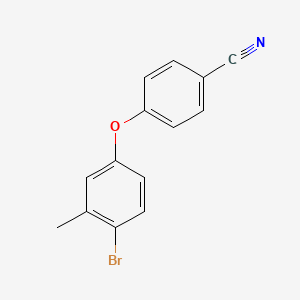
![6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)
![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)
![2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid](/img/structure/B13991575.png)
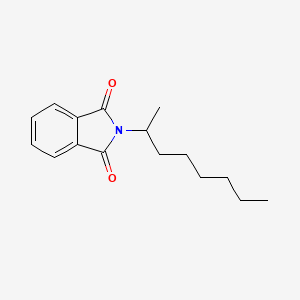

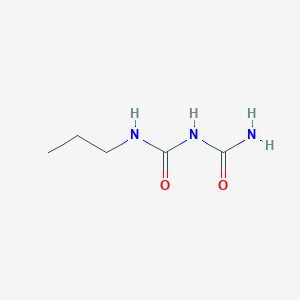
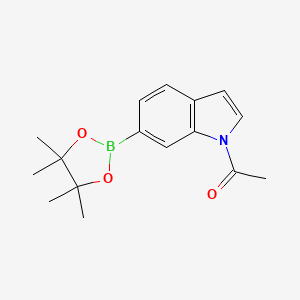
![4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione](/img/structure/B13991629.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991636.png)
